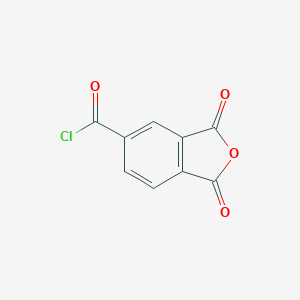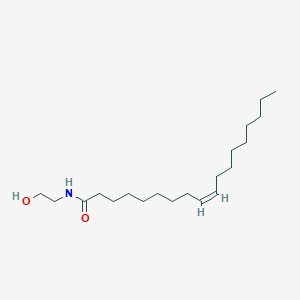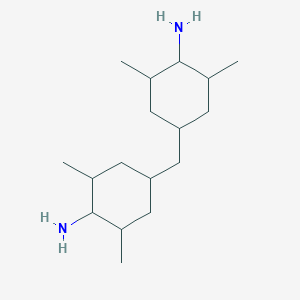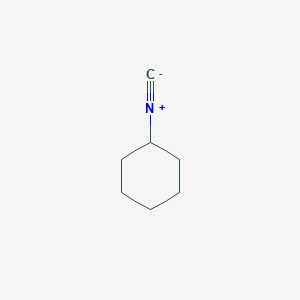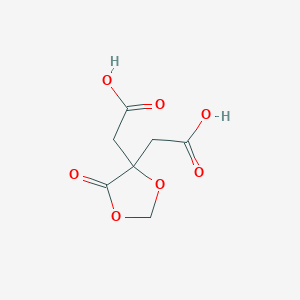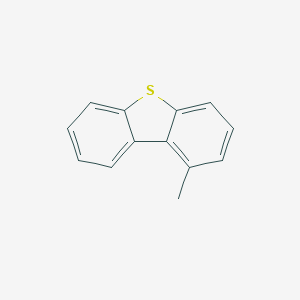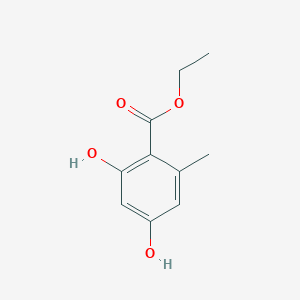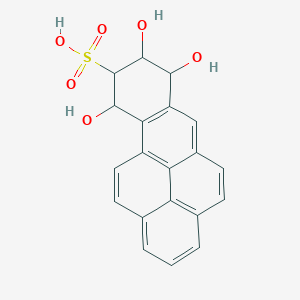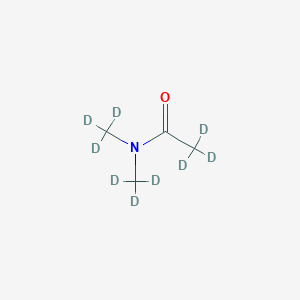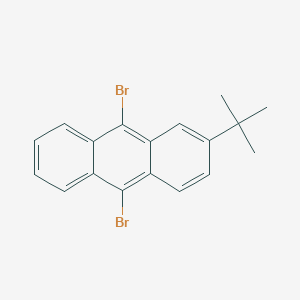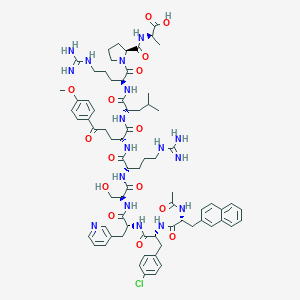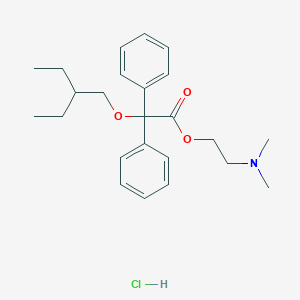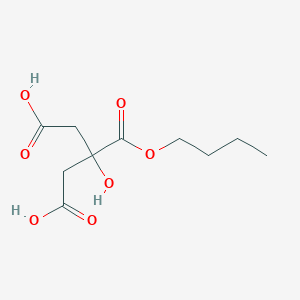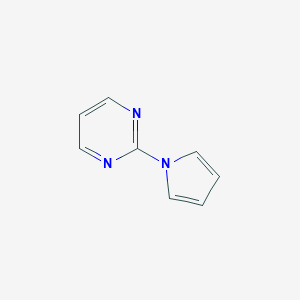
2-(1H-pyrrol-1-yl)pyrimidine
概要
説明
Synthesis Analysis
The synthesis of 2-(1H-pyrrol-1-yl)pyrimidine derivatives often involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles, in the presence of trifluoroacetic acid. This method allows for the production of 2-(pyrrolidin-1-yl)pyrimidines and their derivatives, with the structures confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies provide detailed insights into the crystal structure of 2-(1H-pyrrol-1-yl)pyrimidine derivatives, revealing their molecular conformations and the nature of their intramolecular interactions. These analyses are crucial for understanding the compound's chemical reactivity and properties (Diakiw et al., 1978).
Chemical Reactions and Properties
2-(1H-pyrrol-1-yl)pyrimidine and its derivatives undergo a variety of chemical reactions, including condensation, nucleophilic substitution, and cycloaddition. These reactions are influenced by the compound's unique molecular structure, allowing for the synthesis of a wide range of heterocyclic compounds with potential applications in various fields (Jahanshahi et al., 2018).
科学的研究の応用
CDK Inhibitors and Anti-proliferative Activity : 2-(1H-pyrrol-1-yl)pyrimidines are potent inhibitors of CDK2 and CDK4, showing anti-proliferative activity against human tumor cell lines (Wang et al., 2004).
Synthesis of 2-Acyl Indoles : These compounds are used as a directing group for the synthesis of 2-acyl indoles through direct C–H functionalization, showing potential in organic synthesis (Kumar & Sekar, 2015).
Applications in Drug Design : Synthesized 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines have potential applications in organic synthesis and drug design (Smolobochkin et al., 2019).
Antiviral Properties : Derivatives like 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines exhibit notable antiviral properties, inhibiting cellular dihydroorotate dehydrogenase (DHODH) (Munier-Lehmann et al., 2015).
Electrochemical Polymerization : The compound is used in the synthesis and electrochemical polymerization of new substituted pyrimidines for potential applications in materials science (Bushueva et al., 2009).
DNA/RNA Alkylators : N5-substituted pyrrolo[3,2-d]pyrimidines act as DNA or RNA alkylators, showing effectiveness against leukemia cells (Cawrse et al., 2019).
Interferon Production : Pyrimidine deprivation can amplify the production of interferons in cells stimulated with specific ligands, which has implications in antiviral research (Lucas-Hourani et al., 2017).
Antibacterial Activity : Novel derivatives have been synthesized with encouraging antibacterial activity, further expanding the utility of these compounds in medicinal chemistry (Jahanshahi et al., 2018).
Chemotherapeutic Potential : Certain pyrimidine derivatives, like 1,2,3-triazolopyrimidines, are explored for their roles in biological systems and potential in chemotherapy (Ashry & Rashed, 1998).
Magnetic Materials : The synthesis of heterometallic homospin ferrimagnets, using pyrimidine derivatives, opens up new avenues in materials research (Li et al., 2008).
将来の方向性
Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. For instance, the Rhodium (III)-catalyzed C–H bond functionalization method could be optimized for better yields . Additionally, the biological activities of these compounds could be investigated in more detail, potentially leading to the development of new therapeutic agents .
特性
IUPAC Name |
2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYSRXXGJTDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405830 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)pyrimidine | |
CAS RN |
114646-17-2 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

